1-(p-Tolyl)cyclopropanamine hydrochloride
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Overview
Description
1-(p-Tolyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It has a molecular weight of 183.68 g/mol and is used in various fields of research and industry. The compound is known for its unique structure, which includes a cyclopropane ring attached to a p-tolyl group and an amine group, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with neurotransmitter systems in the central nervous system .
Mode of Action
Related compounds have been shown to interact with the nmda (n-methyl-d-aspartate) subcategory of the glutamate receptor, leading to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Biochemical Pathways
Related compounds have been found to interact with the nmda receptors, which play a crucial role in controlling synaptic plasticity and memory function .
Result of Action
Related compounds have been found to have a complex spectrum of pharmacological behaviors such as analgesic, anticonvulsant, antianxiety, and antidepressant depending on the dose and the species examined .
Biochemical Analysis
Biochemical Properties
1-(p-Tolyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, which affects the breakdown of neurotransmitters like serotonin and dopamine . Additionally, this compound can bind to certain receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in cellular metabolism, impacting processes like energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression . These interactions can result in altered cellular functions and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amine metabolism, such as monoamine oxidase and catechol-O-methyltransferase (COMT) . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in neurotransmitter synthesis and degradation . The compound’s influence on metabolic pathways can have significant implications for cellular function and overall physiological responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function, affecting processes like neurotransmitter release and uptake .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolism . This subcellular localization can affect the compound’s efficacy and impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)cyclopropanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanone oxime, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: p-Tolylcyclopropanone.
Reduction: p-Tolylcyclopropanol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(p-Tolyl)cyclopropanamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-(p-Tolyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(p-Tolyl)cyclopropanol: Similar structure but with a hydroxyl group instead of an amine group.
1-(p-Tolyl)cyclopropanone: Contains a carbonyl group instead of an amine group.
1-(p-Tolyl)cyclopropylamine: Lacks the hydrochloride salt form, making it less soluble in water.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the amine group, which provides distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUXYGZNOWNHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134834-95-9 |
Source
|
Record name | 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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